2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid

Catalog No.
S14627973
CAS No.
328265-32-3
M.F
C28H20N2O7
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzo...

CAS Number

328265-32-3

Product Name

2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid

IUPAC Name

2-[[4-[4-[(2-carboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoic acid

Molecular Formula

C28H20N2O7

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C28H20N2O7/c31-25(29-23-7-3-1-5-21(23)27(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36)

InChI Key

UIRNMCRFFYWCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molar mass of approximately 496.48 g/mol. This compound features a unique structure characterized by two benzoyl groups connected by an azanediyl (amine) bridge, along with two carboxylic acid functional groups. The presence of the oxybis linkage contributes to its distinctive chemical properties, making it a subject of interest in various fields, including materials science and medicinal chemistry .

The chemical reactivity of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is primarily influenced by its functional groups. The carboxylic acid moieties can undergo typical reactions such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Acid-Base Reactions: Neutralization with bases to form salts.

Additionally, the amine groups can participate in nucleophilic substitution reactions and can form complexes with metal ions, which may be useful in catalysis or material synthesis .

The synthesis of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can be achieved through several methods:

  • Condensation Reactions: Combining benzoyl chloride with an appropriate amine under controlled conditions to form the azanediyl link.
  • Multi-step Synthesis: Starting from simpler benzoic acid derivatives and progressively introducing the oxybis linkage through reactions such as Friedel-Crafts acylation followed by amine coupling.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product .

The unique structural features of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid make it suitable for various applications:

  • Materials Science: Used as a precursor for synthesizing polymers or composite materials due to its ability to form cross-linked structures.
  • Pharmaceuticals: Potential use in drug formulation due to its possible bioactivity.
  • Chemical Intermediates: Acts as a building block in organic synthesis for creating more complex molecules.

Its versatility highlights its importance in both industrial and research settings .

Interaction studies involving 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid focus on its potential interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies could explore:

  • Binding Affinity: Assessing how well the compound binds to target proteins.
  • Inhibition Studies: Evaluating its effectiveness in inhibiting specific biological pathways.

These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4,4'-Oxybisbenzoic AcidC14H10O4Contains two benzoic acid groups linked by an ether bond; simpler structure.
BenzoylhydrazineC13H12N2OContains hydrazine functional group; used in pharmaceutical synthesis.
1,3-Benzenedicarboxylic AcidC10H8O4Dicarboxylic acid structure; used in polymer production.

The uniqueness of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid lies in its dual benzoyl and azanediyl functionalities combined with carboxylic acids, providing diverse reactivity not present in simpler analogs .

This comprehensive overview underscores the significance of 2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid in both scientific research and potential industrial applications. Further investigation into its properties and interactions will enhance our understanding and utilization of this compound.

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

496.12705098 g/mol

Monoisotopic Mass

496.12705098 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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